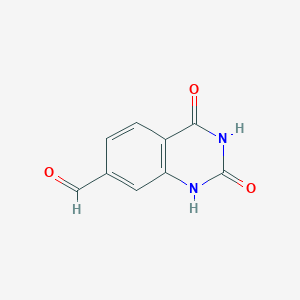
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the quinazoline ring. For instance, the condensation of 2-aminobenzamide with formic acid under reflux conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed:
Oxidation: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.
Reduction: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-methanol.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
作用机制
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular pathways, which is particularly relevant in the context of cancer therapy .
相似化合物的比较
- Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
- 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Comparison: While these compounds share the quinazoline core structure, they differ in the functional groups attached to the ringFor example, the presence of a carboxylate group in methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can enhance its solubility in water, making it more suitable for certain biological applications .
属性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-quinazoline-7-carbaldehyde |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-1-2-6-7(3-5)10-9(14)11-8(6)13/h1-4H,(H2,10,11,13,14) |
InChI 键 |
OOPRIXCTLMSWMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=O)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


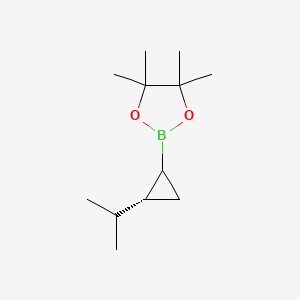
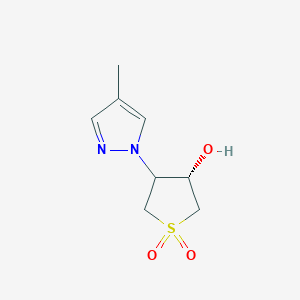
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)



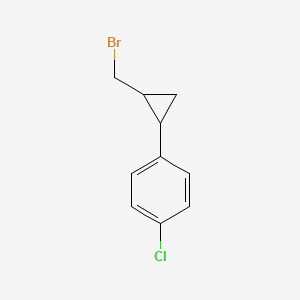
![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
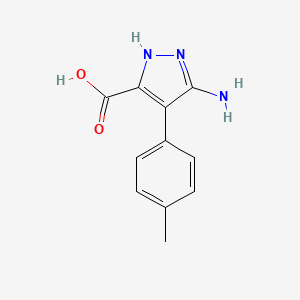
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
